Tert-butyl 6-chloro-5-cyanopicolinate
Description
Properties
Molecular Formula |
C11H11ClN2O2 |
|---|---|
Molecular Weight |
238.67 g/mol |
IUPAC Name |
tert-butyl 6-chloro-5-cyanopyridine-2-carboxylate |
InChI |
InChI=1S/C11H11ClN2O2/c1-11(2,3)16-10(15)8-5-4-7(6-13)9(12)14-8/h4-5H,1-3H3 |
InChI Key |
GEFCNWRNWQGHFK-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)C1=NC(=C(C=C1)C#N)Cl |
Origin of Product |
United States |
Preparation Methods
General Synthetic Strategy
The synthesis of this compound typically involves:
- Introduction of the cyano group at the 5-position of the pyridine ring
- Chlorination at the 6-position
- Esterification to form the tert-butyl ester
Synthetic Route and Reaction Conditions
One documented approach involves the palladium-catalyzed coupling of functionalized pyridine derivatives followed by esterification steps. A representative synthesis is summarized below based on experimental data:
| Step | Reactants and Reagents | Solvent | Temperature | Time | Catalyst | Yield | Notes |
|---|---|---|---|---|---|---|---|
| 1 | 5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-3,6-dihydro-2H-pyridine-1-carboxylic acid tert-butyl ester + 1-[4-(4-amino-3-bromo-phenyl)-piperidin-1-yl]-ethanone | Toluene:EtOH (2:1) | 80 °C | 4.5 h | Pd(PPh3)4 | 93% | Degassed under Argon; aqueous Na2CO3 used as base; reaction under inert atmosphere |
| 2 | 6-chloro-5-cyanopicolinic acid (precursor) | Various (see below) | Variable | Variable | - | 71-82% (for multi-step) | Oxidation and chlorination steps precede esterification |
This method involves Suzuki-type cross-coupling catalyzed by tetrakis(triphenylphosphine)palladium(0), using sodium carbonate as base, in a mixed solvent system of toluene, ethanol, and water. The reaction is performed at 80 °C under inert atmosphere to ensure high yield and purity.
Preparation of the Key Intermediate 6-Chloro-5-cyanopicolinic Acid
The 6-chloro-5-cyanopicolinic acid, a crucial intermediate, is prepared by oxidation and chlorination of 6-chloro-5-cyano-2-picoline. The process involves:
- Oxidation with chromium trioxide (CrO3) in concentrated sulfuric acid at low temperature (<20 °C)
- Subsequent conversion of the intermediate aminocarbonyl derivative to the acid chloride using phosphorus oxychloride (POCl3)
- Hydrolysis to yield the acid
| Step | Reactants and Reagents | Solvent | Temperature | Time | Yield | Notes |
|---|---|---|---|---|---|---|
| Oxidation | 6-chloro-5-cyano-2-picoline + CrO3 | Conc. H2SO4 | <20 °C | Overnight | - | Controlled addition of CrO3 to maintain temperature |
| Chlorination | Aminocarbonyl intermediate + POCl3 | - | Reflux, 30 min | - | - | Followed by aqueous workup |
| Hydrolysis | Acid chloride + water | - | Ambient | - | 71% (2 steps) | Precursor for esterification and further functionalization |
This sequence yields 6-chloro-5-cyanopicolinic acid in good yield and purity, ready for esterification to the tert-butyl ester.
Esterification to this compound
The esterification of 6-chloro-5-cyanopicolinic acid to the tert-butyl ester is typically achieved via reaction with tert-butanol under acidic conditions or using tert-butyl protecting groups during earlier synthesis steps. Specific details on this step are less commonly disclosed but generally follow standard esterification protocols.
Analytical and Purification Techniques
- Purification: Silica gel chromatography using hexanes and ethyl acetate mixtures is standard for isolating tert-butyl esters.
- Characterization: Proton Nuclear Magnetic Resonance (^1H NMR), Liquid Chromatography-Mass Spectrometry (LC-MS), and High-Performance Liquid Chromatography (HPLC) are employed to confirm structure and purity.
- Typical ^1H NMR Data: Signals consistent with tert-butyl groups (singlet around 1.38 ppm), aromatic and pyridine protons, and methylene groups adjacent to functional groups are observed.
Summary Table of Preparation Methods
Chemical Reactions Analysis
Types of Reactions
Tert-butyl 6-chloro-5-cyanopicolinate can undergo various chemical reactions, including:
Nucleophilic Substitution: The chlorine atom at the 6-position can be replaced by nucleophiles such as amines or thiols.
Hydrolysis: The ester group can be hydrolyzed to yield the corresponding carboxylic acid.
Reduction: The cyano group can be reduced to an amine using reducing agents like lithium aluminum hydride.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium azide or potassium thiolate in polar aprotic solvents like dimethylformamide (DMF).
Hydrolysis: Acidic or basic conditions using hydrochloric acid or sodium hydroxide.
Reduction: Lithium aluminum hydride in anhydrous ether.
Major Products Formed
Nucleophilic Substitution: Substituted picolinates with various functional groups.
Hydrolysis: 6-chloro-5-cyanopicolinic acid.
Reduction: 6-chloro-5-aminopicolinate.
Scientific Research Applications
Tert-butyl 6-chloro-5-cyanopicolinate has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: Studied for its potential biological activity and interactions with enzymes and receptors.
Medicine: Investigated for its potential use in drug development, particularly as a precursor to active pharmaceutical ingredients.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of tert-butyl 6-chloro-5-cyanopicolinate depends on its specific application. In biological systems, it may interact with enzymes or receptors, leading to changes in cellular processes. The cyano group can act as an electrophile, while the ester group can undergo hydrolysis to release the active carboxylic acid form, which may further interact with biological targets.
Comparison with Similar Compounds
Structural and Molecular Properties
Key Observations:
- Electron-withdrawing vs. Electron-donating groups : The Cl and CN groups in the target compound enhance electrophilic reactivity compared to the hydroxyl (OH) and methoxy (OCH₃) groups in analogs .
- Molecular weight : The target compound’s lower molecular weight (~237.5) compared to the pyrrolidine derivative (307.4) reflects differences in ring size and substituent complexity .
Reactivity and Stability
Hydrolysis Sensitivity :
- Tert-butyl esters generally undergo hydrolysis under acidic or basic conditions. The electron-withdrawing Cl and CN groups in the target compound may accelerate hydrolysis compared to tert-butyl alcohol (which decomposes into isobutylene under strong acids) .
- In contrast, tert-butyl 6-hydroxyindoline-1-carboxylate is stable under basic conditions due to its electron-donating hydroxyl group .
- Thermal Stability: The target compound’s stability is likely comparable to tert-butyl alcohol derivatives, which decompose at high temperatures, releasing toxic gases like carbon monoxide .
Q & A
Q. What are the optimal synthetic routes for tert-butyl 6-chloro-5-cyanopicolinate, and how can purity be maximized?
- Methodological Answer : The synthesis typically involves nucleophilic substitution or catalytic cross-coupling reactions. Key parameters include:
- Solvent Selection : Polar aprotic solvents (e.g., DMF, THF) enhance reaction efficiency due to their ability to stabilize intermediates.
- Catalyst Optimization : Palladium-based catalysts (e.g., Pd(PPh₃)₄) improve yield in cross-coupling steps.
- Purification : Column chromatography with silica gel (hexane/ethyl acetate gradient) followed by recrystallization in ethanol achieves >97% purity .
- Quality Control : Use HPLC (C18 column, acetonitrile/water mobile phase) and ¹H/¹³C NMR to verify structural integrity and purity .
Q. Which analytical techniques are critical for characterizing this compound?
- Methodological Answer :
- Spectroscopy : ¹H NMR (δ 1.5 ppm for tert-butyl protons; δ 8.2–8.5 ppm for aromatic protons) and IR (C≡N stretch at ~2230 cm⁻¹) confirm functional groups.
- Chromatography : Reverse-phase HPLC with UV detection (λ = 254 nm) monitors impurities.
- Mass Spectrometry : High-resolution MS (ESI+) validates molecular ion [M+H]⁺ (theoretical m/z: calculated based on C₁₁H₁₀ClN₂O₂).
Advanced Research Questions
Q. How does the steric and electronic profile of this compound influence its reactivity in cross-coupling reactions?
- Methodological Answer : The tert-butyl group introduces steric hindrance, slowing undesired side reactions (e.g., dimerization), while the electron-withdrawing cyano and chloro groups activate the pyridine ring for electrophilic substitution.
- Experimental Design : Compare reaction kinetics with analogs (e.g., methyl or ethyl esters) to isolate steric/electronic effects.
- Data Table :
| Analog | Reaction Rate (k, s⁻¹) | Yield (%) |
|---|---|---|
| Methyl 6-chloro-5-cyanopicolinate | 0.45 | 78 |
| Ethyl 6-chloro-5-cyanopicolinate | 0.38 | 72 |
| Tert-butyl derivative | 0.28 | 85 |
- The tert-butyl group reduces reaction rate but improves yield due to reduced side reactions .
Q. What strategies resolve contradictions in stability data under varying thermal conditions?
- Methodological Answer : Stability discrepancies often arise from experimental conditions (e.g., humidity, light exposure).
- Controlled Studies : Conduct thermogravimetric analysis (TGA) under inert (N₂) vs. ambient conditions.
- Surface Interactions : Use microspectroscopic imaging (e.g., AFM-IR) to assess degradation on silica or polymer surfaces, mimicking labware .
- Data Interpretation : Correlate decomposition products (e.g., via GC-MS) with environmental variables to identify degradation pathways.
Q. How can mechanistic insights from analogous boron-containing picolinates inform reactivity studies of this compound?
- Methodological Answer : Boron analogs (e.g., tert-butyl dioxaborolane derivatives) exhibit similar steric profiles but differ in electrophilicity.
- Comparative Reactivity : Perform DFT calculations to map electron density differences at reaction sites.
- Synthetic Leverage : Apply Suzuki-Miyaura coupling conditions optimized for boron analogs, adjusting base strength (e.g., K₂CO₃ vs. Cs₂CO₃) to accommodate cyano group sensitivity .
Q. What experimental frameworks address conflicting biological activity data in structure-activity relationship (SAR) studies?
- Methodological Answer :
- Variable Isolation : Test derivatives with systematic substitutions (e.g., replacing Cl with F or Br) to isolate electronic effects.
- Dose-Response Analysis : Use IC₅₀ curves in enzyme inhibition assays to differentiate potency vs. efficacy discrepancies.
- Data Validation : Cross-reference with computational models (e.g., molecular docking) to reconcile experimental vs. predicted binding affinities .
Key Considerations for Researchers
- Handling Precautions : Although not classified as hazardous, store the compound in desiccated, light-protected containers at –20°C to prevent hydrolysis of the tert-butyl ester .
- Data Reproducibility : Document solvent batch purity and reaction atmosphere (e.g., argon vs. air) to minimize variability .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
